5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine
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Overview
Description
5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine is a complex organotin compound that features a phosphorylated adenosine molecule with two tributylstannyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine typically involves the reaction of adenosine with tributylstannyl reagents under specific conditions. One common method involves the use of tributylstannyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the stannylated adenosine derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While detailed industrial production methods for 5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine can undergo various chemical reactions, including:
Oxidation: The stannyl groups can be oxidized to form corresponding oxides.
Substitution: The stannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of 5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., halides, amines), and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of 5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine depend on the specific reaction conditions. For example, oxidation reactions yield stannyl oxides, while substitution reactions produce various substituted adenosine derivatives .
Scientific Research Applications
5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine involves its interaction with molecular targets through its phosphorylated adenosine and stannyl groups. The phosphorylated adenosine can mimic natural nucleotides, potentially interacting with enzymes and receptors involved in cellular signaling pathways . The stannyl groups may facilitate the formation of covalent bonds with target molecules, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}cytidine: Similar in structure but contains cytidine instead of adenosine.
5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}guanosine: Contains guanosine instead of adenosine.
Uniqueness
5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine is unique due to its specific combination of a phosphorylated adenosine moiety and two tributylstannyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with various molecular targets .
Properties
CAS No. |
42829-47-0 |
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Molecular Formula |
C34H66N5O7PSn2 |
Molecular Weight |
925.3 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl bis(tributylstannyl) phosphate |
InChI |
InChI=1S/C10H14N5O7P.6C4H9.2Sn/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;6*1-3-4-2;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2/t4-,6-,7-,10-;;;;;;;;/m1......../s1 |
InChI Key |
FKVBKJVRQDYTJZ-FXLVZJRTSA-L |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)OP(=O)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O[Sn](CCCC)(CCCC)CCCC |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
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